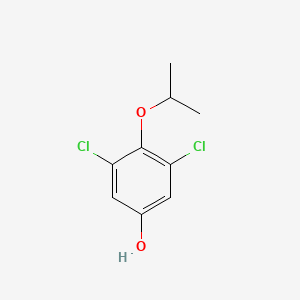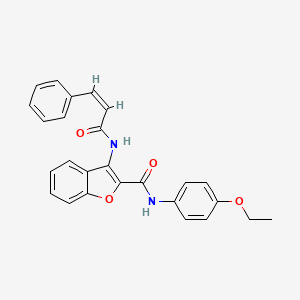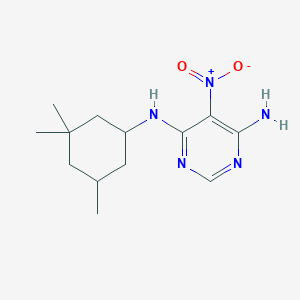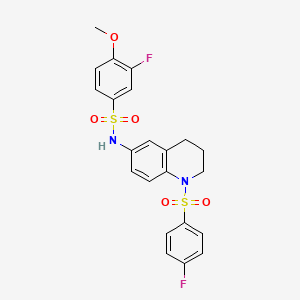
(5-环丙基异噁唑-3-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a chemical compound that contains an isoxazole ring and a pyrimidine ring . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Pyrimidine is a six-membered ring with two nitrogen atoms . This compound is offered by Benchchem for CAS No. 1207009-67-3.
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a cyclopropyl group attached to the 5-position of an isoxazole ring, and a pyrimidin-2-yl group attached to the 4-position of a piperazine ring.Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .科学研究应用
药理学应用和药物开发
该化合物及其类似物,特别是那些含有芳基哌嗪衍生物的化合物,已被广泛研究其治疗潜力。包括嘧啶基哌嗪在内的芳基哌嗪衍生物已在治疗抑郁症、精神病或焦虑症方面找到临床应用。这些化合物经历广泛的代谢,包括CYP3A4依赖的N-去烷基化,形成1-芳基哌嗪。这些代谢物展现出各种与5-羟色胺受体相关的效应,其中一些对其他神经递质受体具有亲和力。它们的药理作用与它们在组织中的广泛分布相关联,包括大脑,在神经和精神药物开发中凸显其重要性 (Caccia, 2007)。
抗微生物药剂
噁唑烷酮是一类合成抗微生物药剂,具有独特的蛋白质合成抑制机制,并对包括耐甲氧西林金黄色葡萄球菌和耐万古霉素肠球菌在内的各种人类病原体具有活性。这些化合物,其中林奇唑是一个显著的例子,以其口服生物利用度、有利的药代动力学和毒性特性以及对革兰氏阳性病原体的有效性而备受关注,强调了相关化学骨架在应对抗生素耐药性中的重要性 (Diekema & Jones, 2000)。
抗癌研究
“(5-环丙基异噁唑-3-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮”及其类似物的结构基元已在抗癌研究中得到探索。例如,喹唑啉衍生物已展示出显著的抗结肠癌活性。这些活性是通过调节与癌症进展相关的基因和蛋白表达来介导的,例如受体酪氨酸激酶和凋亡蛋白。这突显了这些化合物在设计具有有效药代动力学特性的新抗癌药物中的潜力 (Moorthy et al., 2023)。
有机合成和催化
在有机化学领域,包括源自吡啶和吲哚的杂环N-氧化物分子,由于其在形成金属配合物和作为不对称合成中的催化剂方面的多功能性,已经展示出重要的合成中间体用途。它们的应用延伸到药物开发,展示了广泛的生物活性,如抗癌、抗菌和抗炎作用 (Li et al., 2019)。
未来方向
Isoxazole and pyrimidine derivatives have shown a wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole and pyrimidine derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole and pyrimidine derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
作用机制
Target of Action
The primary target of the compound (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is the enzyme Monoacylglycerol lipase (MAGL) . MAGL plays a crucial role in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
(5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone interacts with its target, MAGL, by inhibiting its activity .
Biochemical Pathways
The inhibition of MAGL by (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone affects the endocannabinoid system (ECS). The ECS consists of cannabinoid receptors, signaling molecules called endocannabinoids, and enzymes involved in the production and transformation of endocannabinoids . By inhibiting MAGL, the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) is reduced, leading to an increase in 2-AG levels .
Pharmacokinetics
Similar compounds have been shown to be metabolized by cytochrome p450 isoforms cyp2d6 and cyp3a4 . The compound is likely to be eliminated by both metabolism and renal clearance .
Result of Action
The result of the action of (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is an increase in the levels of 2-AG, one of the main endocannabinoids . This can lead to the activation of cannabinoid receptors and the modulation of various physiological processes, including pain perception, mood, and appetite .
Action Environment
The action of (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP2D6 or CYP3A4 could affect the metabolism and therefore the efficacy of the compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
生化分析
Biochemical Properties
The biochemical properties of (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone are not well-studied. It is known that similar compounds interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone on various types of cells and cellular processes are not well-documented. It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is not well-understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving (5-Cyclopropylisoxazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone are not well-understood. It is known that similar compounds are metabolized via hydroxylation at the 5′ position of the pyrimidine ring (M5) in all species
属性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-14(12-10-13(22-18-12)11-2-3-11)19-6-8-20(9-7-19)15-16-4-1-5-17-15/h1,4-5,10-11H,2-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVNGSITAPPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2445867.png)

![5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2445870.png)
![6-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2445871.png)

![2-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2445875.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2445877.png)



